Methyl 4-hydroxycyclohexanecarboxylate: A Technical Guide for Researchers
Methyl 4-hydroxycyclohexanecarboxylate: A Technical Guide for Researchers
Introduction
Methyl 4-hydroxycyclohexanecarboxylate is a cycloaliphatic ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, makes it a valuable intermediate in the preparation of a variety of more complex molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development. The compound exists as two geometric isomers, cis and trans, which may exhibit different physical properties and reactivity.
Chemical and Physical Properties
Methyl 4-hydroxycyclohexanecarboxylate is a colorless to yellow oil.[1] The presence of both a hydroxyl and an ester functional group allows it to participate in a wide range of chemical reactions. The CAS number for the isomeric mixture is 17449-76-2.[2][3] The individual isomers are also commercially available, with CAS 3618-03-9 for the cis-isomer and CAS 6125-57-1 for the trans-isomer.[4][5]
A summary of the key quantitative data for Methyl 4-hydroxycyclohexanecarboxylate is presented in the tables below. It is important to note that some physical properties are reported for the individual isomers, while others are for the mixture or are computationally derived.
Table 1: General and Isomer-Specific CAS Numbers
| Compound Name | CAS Number | Reference |
| Methyl 4-hydroxycyclohexanecarboxylate (Isomer mixture) | 17449-76-2 | [2][3] |
| cis-Methyl 4-hydroxycyclohexanecarboxylate | 3618-03-9 | [4] |
| trans-Methyl 4-hydroxycyclohexanecarboxylate | 6125-57-1 | [5] |
Table 2: Physicochemical Properties
| Property | Value | Isomer | Reference |
| Molecular Formula | C₈H₁₄O₃ | Mixture | [2][6] |
| Molecular Weight | 158.19 g/mol | Mixture | [2] |
| 158.20 g/mol | cis | [4] | |
| Boiling Point | 125 °C at 0.3 mmHg | trans | [7][8] |
| Appearance | Colorless to yellow oil | cis | [1] |
| Storage | Store at 0-8 °C | cis | [1] |
| Store in freezer, under -20°C | cis | [4] |
Table 3: Computed Properties (from PubChem)
| Property | Value | Reference |
| XLogP3-AA | 0.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 158.094294304 Da | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
Experimental Protocols
Synthesis of Methyl 4-hydroxycyclohexanecarboxylate
Several methods for the synthesis of Methyl 4-hydroxycyclohexanecarboxylate have been reported. The choice of method may depend on the desired isomer and the available starting materials.
Method 1: Esterification of 4-Hydroxycyclohexane-1-carboxylic acid
This method involves the direct esterification of 4-hydroxycyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst.[9]
-
Materials:
-
4-hydroxycyclohexane-1-carboxylic acid (SM-1)
-
Methanol
-
Sulfuric acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) in methanol (30 mL) at room temperature under a nitrogen atmosphere.[9]
-
Add sulfuric acid (0.9 mL, 15.6 mmol) dropwise to the stirred suspension.[9]
-
Stir the reaction mixture for 5 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[9]
-
Upon completion, quench the reaction with water (50 mL).[9]
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).[9]
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield Methyl 4-hydroxycyclohexanecarboxylate as a liquid (13.5 g, 82% yield).[9]
-
Method 2: Reduction of Methyl 4-oxocyclohexanecarboxylate
This method utilizes the reduction of the ketone functionality of Methyl 4-oxocyclohexanecarboxylate to a hydroxyl group.[9]
-
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture
-
-
Procedure:
-
Dissolve Methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in MeOH (40 mL) and cool the solution to 0°C.[9]
-
Add NaBH₄ (1.2 g, 32 mmol) to the cooled solution.[9]
-
Allow the mixture to warm to room temperature and stir for 13 hours.[9]
-
Quench the reaction with 1N HCl and extract twice with EtOAc.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[9]
-
Concentrate the filtrate under vacuum.[9]
-
Purify the crude product by column chromatography on silica gel using a 0-50% EtOAc/hexane gradient to afford Methyl 4-hydroxycyclohexanecarboxylate as a colorless oil (3.78 g, 75% yield).[9]
-
Method 3: Hydrogenation of Methyl 4-hydroxybenzoate
This method is particularly useful for the synthesis of trans-Methyl 4-hydroxycyclohexanecarboxylate.[8]
-
Materials:
-
Methyl 4-hydroxybenzoate
-
Methanol
-
5% Rhodium/alumina catalyst
-
Diatomaceous earth
-
Anhydrous potassium carbonate
-
Ether
-
-
Procedure:
-
In a Parr autoclave reactor, add methanol (150 mL) followed by methyl 4-hydroxybenzoate (25 g).[8]
-
Displace the air in the reactor with nitrogen and then add 5% rhodium/alumina catalyst (2.5 g).[8]
-
Pressurize the reactor to 3.74 MPa with hydrogen and shake continuously for 18 hours.[8]
-
After the reaction, replace the hydrogen with nitrogen and filter the mixture through a diatomaceous earth pad to remove the catalyst.[8]
-
Wash the pad with methanol and combine the filtrates.[8]
-
Remove the methanol by distillation under reduced pressure.[8]
-
Dissolve the residue in ether (200 mL) and add anhydrous potassium carbonate (3 g).[8]
-
Filter the mixture through diatomaceous earth and wash the filter cake with ether.[8]
-
Combine the filtrates and remove the solvent by distillation under reduced pressure to obtain the crude product.[8]
-
Purify the crude product by Kugelrohr distillation at 80-100 °C/1 mmHg to yield colorless, oily trans-Methyl 4-hydroxycyclohexanecarboxylate (25.0 g, 98% yield).[8]
-
Purification
Purification of Methyl 4-hydroxycyclohexanecarboxylate can be achieved through several standard laboratory techniques. The choice of method depends on the nature and quantity of impurities.
-
Basic Wash: To remove any unreacted acidic starting material, the crude product can be washed with a saturated solution of sodium bicarbonate.[10]
-
Distillation: Fractional distillation under reduced pressure is an effective method for separating the product from less volatile impurities.[10]
-
Flash Column Chromatography: For the removal of polar impurities, flash column chromatography using a non-polar eluent system, such as ethyl acetate/hexanes, is recommended.[10]
-
Activated Carbon Treatment: Minor colored impurities can be removed by treating the product with a small amount of activated charcoal followed by filtration.[10]
Analytical Data
Characterization of Methyl 4-hydroxycyclohexanecarboxylate is typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A reported ¹H NMR spectrum for a synthesized sample showed characteristic peaks at δ 4.38 (d, J = 3.5 Hz, 1H), 3.65 (br d, J = 3.5 Hz, 1H), 3.59 (s, 3H), 2.40-2.32 (m, 1H), 1.88-1.74 (m, 4H), 1.55-1.44 (m, 2H), 1.39-1.28 (m, 1H), and 1.20-1.09 (m, 1H) in DMSO-d₆.[9]
-
¹³C NMR: ¹³C NMR spectra for the isomers are available from various commercial suppliers and in the literature for related compounds.[11]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy: IR spectra are available from commercial suppliers.
Applications in Research and Drug Development
Methyl 4-hydroxycyclohexanecarboxylate is a valuable building block in organic synthesis and medicinal chemistry.
-
Organic Intermediate: It is used as an intermediate in the synthesis of more complex molecules and fine chemicals.[12][13]
-
Drug Discovery: The cyclohexane scaffold is present in many biologically active compounds. The cis-isomer, in particular, is noted for its role in the development of compounds targeting central nervous system disorders and cardiovascular diseases.[13] While direct evidence for the biological activity of Methyl 4-hydroxycyclohexanecarboxylate is limited, derivatives of cyclohexanecarboxylic acid have shown a range of biological activities, including anti-inflammatory and antimicrobial effects.[14][15]
Signaling Pathways and Biological Activity of Derivatives
There is currently limited information available on the specific biological activity and associated signaling pathways of Methyl 4-hydroxycyclohexanecarboxylate itself. However, studies on structurally related cyclohexanecarboxylate derivatives provide insights into potential biological targets. For instance, one derivative, methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoate (MBTTB), has been shown to exhibit anti-inflammatory activity.[14] This activity is attributed to its ability to modulate key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Nuclear Factor-kappa B (NF-κB), and Cyclooxygenase-2 (COX-2).[14]
Below is a diagram illustrating the proposed inhibitory mechanism of a methyl cyclohexanecarboxylate derivative on the NF-κB signaling pathway, a critical pathway in the inflammatory response.
Caption: Proposed inhibitory mechanism on the NF-κB signaling pathway.
Synthesis Workflow
The synthesis of Methyl 4-hydroxycyclohexanecarboxylate can be visualized as a workflow starting from different precursors. The following diagram illustrates two common synthetic routes.
Caption: Common synthetic routes to Methyl 4-hydroxycyclohexanecarboxylate.
References
- 1. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]
- 2. Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-hydroxycyclohexanecarboxylate | SIELC Technologies [sielc.com]
- 4. 3618-03-9|cis-Methyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 5. 6125-57-1|trans-Methyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 6. Page loading... [guidechem.com]
- 7. 6125-57-1 CAS MSDS (trans-Methyl4-hydroxycyclohexanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. trans-Methyl4-hydroxycyclohexanecarboxylate | 6125-57-1 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. Methyl cyclohexanecarboxylate(4630-82-4) 13C NMR [m.chemicalbook.com]
- 12. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]
- 13. cis-Methyl 4-hydroxycyclohexanecarboxylate [myskinrecipes.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
